molecular formula C24H50O8 B12560801 Acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol CAS No. 143152-66-3

Acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol

Cat. No.: B12560801
CAS No.: 143152-66-3
M. Wt: 466.6 g/mol
InChI Key: HZMBTZDBKDJIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol is a complex organic compound that belongs to the class of polyethylene glycol derivatives. This compound is characterized by its long chain of ethoxy groups and a terminal dodecoxy group, making it a versatile molecule with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol typically involves the reaction of dodecyl alcohol with ethylene oxide to form a series of ethoxylated intermediates. These intermediates are then further reacted with acetic acid to introduce the acetic acid moiety. The reaction conditions often include the use of catalysts such as potassium hydroxide and controlled temperatures to ensure the desired degree of ethoxylation.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the ethoxylation process is carefully monitored. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol group.

    Substitution: The ethoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohol derivatives.

Scientific Research Applications

Acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.

    Biology: Employed in the stabilization of nanoparticles and as a component in biocompatible systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: Utilized in the formulation of detergents, cosmetics, and personal care products due to its surfactant properties.

Mechanism of Action

The mechanism of action of acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol involves its ability to interact with lipid bilayers and proteins. The compound integrates into lipid bilayers, disrupting hydrophobic interactions and allowing for the solubilization of proteins while preserving their native structures and functions. This property makes it valuable in various biochemical and pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-Methoxyethoxy)ethoxy]acetic acid: Similar in structure but with a methoxy group instead of a dodecoxy group.

    2-[2-(2-Aminoethoxy)ethoxy]acetic acid: Contains an amino group, making it more reactive in certain chemical reactions.

    Hexaethylene glycol monododecyl ether: Similar surfactant properties but lacks the acetic acid moiety.

Uniqueness

Acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol is unique due to its combination of a long ethoxy chain and a terminal dodecoxy group, providing both hydrophilic and hydrophobic properties. This dual nature makes it highly versatile for applications in various fields, including chemistry, biology, medicine, and industry.

Properties

CAS No.

143152-66-3

Molecular Formula

C24H50O8

Molecular Weight

466.6 g/mol

IUPAC Name

acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C22H46O6.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-13-24-15-17-26-19-21-28-22-20-27-18-16-25-14-12-23;1-2(3)4/h23H,2-22H2,1H3;1H3,(H,3,4)

InChI Key

HZMBTZDBKDJIKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCO.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.